molecular formula C13H18N2O3 B8189997 (5-Hydroxy-piperidin-3-yl)-carbamic acid benzyl ester

(5-Hydroxy-piperidin-3-yl)-carbamic acid benzyl ester

Cat. No.: B8189997
M. Wt: 250.29 g/mol
InChI Key: MJKLQZMVZMLIRA-UHFFFAOYSA-N
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Description

(5-Hydroxy-piperidin-3-yl)-carbamic acid benzyl ester is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals. The presence of the hydroxy group and the carbamic acid benzyl ester moiety in this compound makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxy-piperidin-3-yl)-carbamic acid benzyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

(5-Hydroxy-piperidin-3-yl)-carbamic acid benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (5-Hydroxy-piperidin-3-yl)-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The hydroxy group and the carbamic acid benzyl ester moiety play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Hydroxy-piperidin-3-yl)-carbamic acid benzyl ester is unique due to the presence of both the hydroxy group and the carbamic acid benzyl ester moiety, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

IUPAC Name

benzyl N-(5-hydroxypiperidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-12-6-11(7-14-8-12)15-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,14,16H,6-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKLQZMVZMLIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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